Methyl 2,5-dibromobenzoate
Overview
Description
“Methyl 2,5-dibromobenzoate” is an aromatic ester . It has a linear formula of Br2C6H3CO2CH3 . The CAS Number is 57381-43-8 .
Synthesis Analysis
“this compound” can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6Br2O2 . It has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .
Chemical Reactions Analysis
“this compound” undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .
Physical and Chemical Properties Analysis
“this compound” has a melting point of 48-51 °C (lit.) . The SMILES string is COC(=O)c1cc(Br)ccc1Br .
Scientific Research Applications
1. Application in Battery Technology
Methyl 2,5-dibromobenzoate has been utilized in the development of advanced materials for lithium-ion batteries. Specifically, it is copolymerized with cyclopentadithiophene to create conductive binders for silicon nanoparticles in anode electrodes. This innovative approach enhances the specific capacity and stability of the batteries, demonstrating its potential in improving energy storage technologies (Wang et al., 2017).
2. Synthesis and Development of New Chemical Entities
This compound is instrumental in the synthesis of new chemical entities, particularly in pharmaceutical research. For instance, it has been involved in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating various disorders including cancer. This highlights its role in facilitating the development of novel therapeutic agents (Kucerovy et al., 1997).
3. Analytical Chemistry Applications
In analytical chemistry, this compound plays a part in developing methods for determining pharmaceutical compounds and their degradation products. For instance, it has been used in high-performance liquid chromatography methods for identifying degradation products in pharmaceutical forms, demonstrating its utility in ensuring drug safety and stability (Al-Kurdi et al., 1999).
4. Material Science and Electrochemistry
This compound finds applications in material science and electrochemistry. Studies have been conducted on its electrochemical hydrodebromination, especially on silver electrodes, revealing insights into its potential use in various electrochemical processes (Li et al., 2011).
5. Photostabilization Research
This compound is involved in research focused on photostabilization, specifically in studying the generation and quenching of singlet molecular oxygen. This has implications for its use in materials science, particularly in improving the durability and performanceof photostabilized materials (Soltermann et al., 1995).
6. Investigation in Molecular Structure and Dynamics
Research on this compound extends to the study of molecular structure and dynamics. For example, vibrational studies using density functional theory (DFT) have been conducted to understand the molecular properties of derivatives of this compound. Such studies are crucial in the field of molecular spectroscopy and materials science (Saxena et al., 2015).
7. Role in Synthesis of Extended Donors
This compound is also utilized in the synthesis of new extended donors for electroconductive complexes. These developments have potential applications in the field of organic electronics and materials chemistry (Takahashi et al., 1989).
Safety and Hazards
“Methyl 2,5-dibromobenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . The safety precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 2,5-dibromobenzoate is an aromatic ester
Mode of Action
This compound can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes . This suggests that the compound might interact with its targets by integrating into biochemical pathways and influencing their function.
Biochemical Pathways
The formation of soluble polyphenylenes suggests that it might be involved in polymerization processes .
Pharmacokinetics
It’s known that the bioavailability of a compound is influenced by its physicochemical properties, such as solubility and lipophilicity .
Result of Action
The formation of soluble polyphenylenes suggests that it might influence the structure and function of various biomolecules .
Properties
IUPAC Name |
methyl 2,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCUIRIGTNHLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339206 | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-43-8 | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?
A1: this compound is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that this compound can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Research reveals that this compound sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of this compound to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.
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